molecular formula C9H17N3O B13259100 (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13259100
M. Wt: 183.25 g/mol
InChI Key: KGRBLBJJXGNLST-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C9H17N3O This compound features a pyrazole ring, which is a five-membered heterocycle containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the ethoxyethyl chain are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed:

    Oxidation Products: Oxides and other oxidized derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

    Medicine: Potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates. Its chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2-Methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • (2-Propoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • (2-Butoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Comparison: (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the ethoxyethyl group, which imparts specific chemical properties such as solubility and reactivity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct biological and chemical behaviors, making it valuable for specific applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3O/c1-3-13-5-4-10-6-9-7-11-12(2)8-9/h7-8,10H,3-6H2,1-2H3

InChI Key

KGRBLBJJXGNLST-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CN(N=C1)C

Origin of Product

United States

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